普瑞巴林氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pregabalin carbamate is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It is primarily used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. Pregabalin carbamate retains the therapeutic properties of pregabalin while potentially offering improved pharmacokinetic and pharmacodynamic profiles.

科学研究应用

Pregabalin carbamate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter release.

Medicine: Investigated for its efficacy in treating neuropathic pain, epilepsy, and anxiety disorders. It is also being explored for its potential use in treating fibromyalgia and other chronic pain conditions.

Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other therapeutic agents .

作用机制

Target of Action

Pregabalin carbamate, also known as methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate, primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are expressed in neurons as well as heart and skeletal muscle tissue .

Mode of Action

Pregabalin carbamate interacts with its targets by binding to the α2δ-1 and α2δ-2 subunits . This binding inhibits cellular calcium influx, thereby attenuating neurotransmission .

Biochemical Pathways

The binding of pregabalin to the α2δ subunits inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide . This action reduces hyperexcitation in ascending pain pathways .

Pharmacokinetics

Pregabalin is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . Its absorption and entry into the CNS are dependent on active transport via the L-type amino acid transporter 1 . The pharmacokinetic properties of pregabalin are dose proportional .

Result of Action

The result of pregabalin’s action is the suppression of seizures and the management of pain . By controlling neuronal hyperexcitability, pregabalin demonstrates clear efficacy in pain management .

Action Environment

The action, efficacy, and stability of pregabalin can be influenced by environmental factors. For instance, the presence of food can affect the pharmacokinetic properties of pregabalin . Furthermore, the bioavailability of pregabalin can be affected by the fat or caloric content of an accompanying meal .

生化分析

Biochemical Properties

Pregabalin carbamate interacts with the α2δ subunit of voltage-gated calcium channels, inhibiting calcium influx and subsequent release of excitatory neurotransmitters . This interaction reduces neuronal excitability and has a calming effect on the nervous system .

Cellular Effects

Pregabalin carbamate influences cell function by reducing the release of neurotransmitters, thereby decreasing neuronal excitability .

Molecular Mechanism

Pregabalin carbamate exerts its effects at the molecular level by binding to the α2δ subunit of voltage-gated calcium channels . This binding inhibits calcium influx into neurons, reducing the release of excitatory neurotransmitters .

Temporal Effects in Laboratory Settings

Pregabalin, the parent compound, has been shown to have a half-life of approximately 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of pregabalin carbamate likely vary with different dosages, similar to pregabalin. For instance, gabapentin, a drug similar to pregabalin, showed linear pharmacokinetics from 2.5 to 7.5 mg/kg in cats .

Metabolic Pathways

Pregabalin carbamate is likely involved in similar metabolic pathways as pregabalin, which is not extensively metabolized in humans . The majority of pregabalin is excreted unchanged in the urine .

Transport and Distribution

Pregabalin carbamate is likely transported and distributed within cells and tissues in a manner similar to pregabalin. Pregabalin is recognized as a substrate by L-type amino acid transporter 1 (LAT1/SLC7A5), which mediates its transport across the blood-brain barrier .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in voltage-gated calcium channels, such as the neuronal cell membrane .

准备方法

Synthetic Routes and Reaction Conditions

Pregabalin carbamate can be synthesized through various methods. One common approach involves the reaction of pregabalin with a suitable carbamoylating agent. For instance, pregabalin can be reacted with isocyanates or carbamoyl chlorides under mild conditions to form pregabalin carbamate. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, and the reaction temperature is maintained between 0°C and 25°C .

Industrial Production Methods

Industrial production of pregabalin carbamate often involves continuous flow chemistry and asymmetric organocatalysis. Continuous flow chemistry allows for the safe and efficient production of intermediates, while asymmetric organocatalysis ensures the enantioselective formation of the desired chiral intermediate . These methods are optimized to achieve high yields and cost-effectiveness, making them suitable for large-scale production.

化学反应分析

Types of Reactions

Pregabalin carbamate undergoes various chemical reactions, including:

Oxidation: Pregabalin carbamate can be oxidized to form corresponding N-oxides.

Reduction: Reduction of pregabalin carbamate can yield pregabalin or other reduced derivatives.

Substitution: Pregabalin carbamate can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of pregabalin carbamate.

Reduction: Pregabalin and its derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used

相似化合物的比较

Pregabalin carbamate is often compared with other gabapentinoids, such as gabapentin and pregabalin. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic and pharmacodynamic profiles:

Gabapentin: Absorbed slowly with a maximum plasma concentration attained within 3-4 hours. It exhibits saturable absorption, making its pharmacokinetics less predictable.

Pregabalin: Absorbed more rapidly with a maximum plasma concentration attained within 1 hour. It has linear absorption, making its pharmacokinetics more predictable.

Pregabalin Carbamate: Potentially offers improved pharmacokinetic and pharmacodynamic profiles compared to pregabalin and gabapentin .

Similar Compounds

Gabapentin: Another gabapentinoid used to treat neuropathic pain and epilepsy.

Phenibut: A GABA analogue with anxiolytic and nootropic effects.

Baclofen: A GABA-B receptor agonist used as a muscle relaxant and antispastic agent.

Pregabalin carbamate stands out due to its potential for improved efficacy and safety profiles, making it a promising candidate for further research and development.

属性

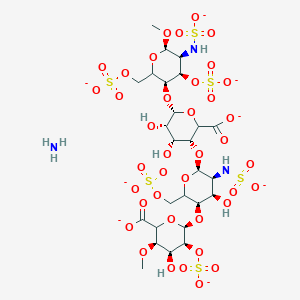

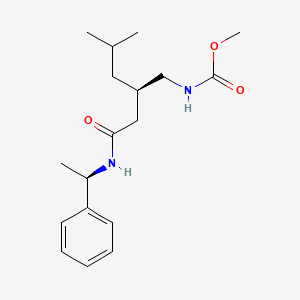

IUPAC Name |

methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWKLUPDGNLYIW-HUUCEWRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。